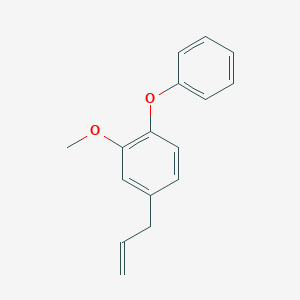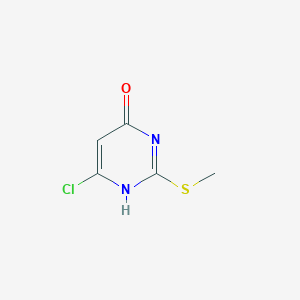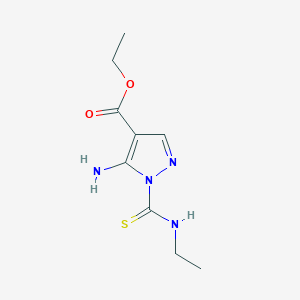
三甲基硅基巴豆酸酯
科学研究应用
甘草异黄酮具有广泛的科学研究应用:
作用机制
生化分析
Biochemical Properties
The trimethylsilyl group, which is a part of this compound, is known for its chemical inertness and large molecular volume . This group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule .
Cellular Effects
Currently, there is limited information available on the cellular effects of Trimethylsilyl crotonateFor instance, lysine crotonylation has been discovered in histone and non-histone proteins and found to be involved in diverse diseases and biological processes .
Molecular Mechanism
The trimethylsilyl group, a part of this compound, is known for its chemical inertness . This suggests that Trimethylsilyl crotonate might interact with other molecules in a unique way due to its structural properties.
Metabolic Pathways
The metabolic pathways involving Trimethylsilyl crotonate are not well-studied. Crotonylation, a related process, is known to be involved in various metabolic pathways. For instance, lysine crotonylation has been found to mediate enzymes that catalyze glycolysis, the tricarboxylic acid cycle, fatty acid metabolism, glutamine metabolism, glutathione metabolism, urea cycle, one-carbon metabolism, and mitochondrial dynamics .
准备方法
合成路线和反应条件: 甘草异黄酮可以通过一系列色谱技术从甘草的根部分离出来。 该过程包括用乙醇提取根部,然后使用戴安 HP-20 柱色谱、硅胶柱色谱和制备型高效液相色谱 (HPLC) 进行分馏 . 甘草异黄酮的结构通过核磁共振 (NMR) 和质谱 (MS) 分析确认 .
工业生产方法: 虽然获得甘草异黄酮的主要方法是从天然来源提取,但生物转化技术的进步显示出希望。 例如,黑曲霉菌株已被用于生物转化甘草异黄酮,导致产生各种代谢产物 . 这种方法为传统化学合成提供了一种环境友好的替代方法。
化学反应分析
反应类型: 甘草异黄酮经历几种类型的化学反应,包括:
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢.
还原: 通常使用硼氢化钠和氢化铝锂等还原剂.
取代: 在碱性或酸性条件下使用卤代烷和酰氯等试剂.
主要产物: 这些反应形成的主要产物包括氧化醌类、还原二氢衍生物以及取代醚和酯 .
相似化合物的比较
甘草异黄酮可以与其他类似的异黄酮进行比较,例如:
甘草查尔酮 A: 以其强大的抗炎和抗菌特性而闻名.
异甘草黄酮醇: 表现出强大的抗氧化和抗人免疫缺陷病毒作用.
甘草香豆素: 另一种甘草来源的化合物,具有显著的抗菌活性.
独特性: 甘草异黄酮因其独特的异戊烯基结构而脱颖而出,该结构增强了其亲脂性和生物活性 . 这种结构特征有助于其有效的酶抑制效应和广谱抗菌特性 .
属性
IUPAC Name |
trimethylsilyl (E)-but-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2Si/c1-5-6-7(8)9-10(2,3)4/h5-6H,1-4H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRSIPIZCRNSAV-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18269-64-2 | |
| Record name | Trimethylsilyl crotonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the γ-trimethylsilyl group in trimethylsilyl crotonates?
A1: The γ-trimethylsilyl group in trimethylsilyl crotonates plays a crucial role in their reactivity. [, ] This group enhances the selectivity of reactions by directing nucleophilic attack to the γ-carbon. This regioselectivity is valuable for constructing specific carbon-carbon bonds in organic synthesis. [, ]
Q2: What are the potential applications of γ-trimethylsilylated trimethylsilyl crotonates in organic synthesis?
A2: γ-Trimethylsilylated trimethylsilyl crotonates are versatile building blocks in organic synthesis. Their ability to undergo regioselective reactions, particularly cross-aldol reactions, makes them valuable for synthesizing complex molecules. [] They can act as precursors to various organic compounds, including those with potential applications in pharmaceuticals, agrochemicals, and materials science.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylhydrazine](/img/structure/B102168.png)






